molecular formula C6H7N3O3 B1378545 1-(1-methyl-3-nitro-1H-pyrazol-5-yl)ethan-1-one CAS No. 1368382-45-9

1-(1-methyl-3-nitro-1H-pyrazol-5-yl)ethan-1-one

Cat. No.: B1378545
CAS No.: 1368382-45-9
M. Wt: 169.14 g/mol
InChI Key: HYOCXDWDAGEALZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1-Methyl-3-nitro-1H-pyrazol-5-yl)ethan-1-one is a heterocyclic compound featuring a pyrazole ring substituted with a methyl group and a nitro group. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity

Preparation Methods

The synthesis of 1-(1-methyl-3-nitro-1H-pyrazol-5-yl)ethan-1-one typically involves the nitration of a pyrazole precursor. One common method includes the reaction of 1-methyl-3-nitro-1H-pyrazole with acetic anhydride under controlled conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

1-(1-Methyl-3-nitro-1H-pyrazol-5-yl)ethan-1-one undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and nucleophiles such as amines or thiols. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(1-Methyl-3-nitro-1H-pyrazol-5-yl)ethan-1-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(1-methyl-3-nitro-1H-pyrazol-5-yl)ethan-1-one involves its interaction with molecular targets through its nitro and pyrazole functional groups. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules, while the pyrazole ring can participate in hydrogen bonding and π-π interactions with target proteins .

Comparison with Similar Compounds

Similar compounds to 1-(1-methyl-3-nitro-1H-pyrazol-5-yl)ethan-1-one include:

Properties

IUPAC Name

1-(2-methyl-5-nitropyrazol-3-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3O3/c1-4(10)5-3-6(9(11)12)7-8(5)2/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYOCXDWDAGEALZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=NN1C)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(1-methyl-3-nitro-1H-pyrazol-5-yl)ethan-1-one
Reactant of Route 2
Reactant of Route 2
1-(1-methyl-3-nitro-1H-pyrazol-5-yl)ethan-1-one
Reactant of Route 3
Reactant of Route 3
1-(1-methyl-3-nitro-1H-pyrazol-5-yl)ethan-1-one
Reactant of Route 4
Reactant of Route 4
1-(1-methyl-3-nitro-1H-pyrazol-5-yl)ethan-1-one
Reactant of Route 5
1-(1-methyl-3-nitro-1H-pyrazol-5-yl)ethan-1-one
Reactant of Route 6
1-(1-methyl-3-nitro-1H-pyrazol-5-yl)ethan-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.